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Compound of Interest

Compound Name: agelenin

CAS No.: 129493-98-7

Cat. No.: B1180028

Get Quote

Executive Summary
This technical guide details the solution structure determination of Agelenin, a 35-residue

neurotoxic peptide isolated from the spider Agelena opulenta.[1] Agelenin functions as a

potent, insect-specific calcium channel blocker (IC50 ~291 pmol/g in crickets).[2] The structural

elucidation, achieved via 2D homonuclear NMR spectroscopy, reveals a canonical Inhibitor

Cystine Knot (ICK) motif. This architecture—characterized by a triple-stranded antiparallel

-sheet stabilized by three disulfide bridges—provides the rigid scaffold necessary for presenting
the pharmacophore residues (Phe9, Ser28, Arg33) to voltage-gated calcium channels (

).

This guide serves as a blueprint for researchers investigating peptide toxins, detailing the

workflow from resonance assignment to structural refinement and pharmacophore validation.

Molecular Profile & Structural Statistics[3][4]
Before analyzing the NMR data, it is critical to establish the physicochemical baseline of the

molecule.
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Parameter Specification

Molecule Name Agelenin (U2-agatoxin-Aop1a)

Source Organism Agelena opulenta (Funnel-web spider)

Sequence Length 35 Amino Acids

Sequence
GGCLPHNRFC NALSGPRCCS GLKCKELSIW

DSRCL

Molecular Weight ~3.8 kDa

PDB Accession

Method Solution NMR (2D Homonuclear)

Structural Fold Inhibitor Cystine Knot (ICK) / Knottin

Disulfide Pattern C3–C19, C10–C24, C18–C34

Experimental Workflow: NMR Spectroscopy
The determination of the Agelenin structure relies on a self-validating NMR workflow designed

to resolve the high density of signals typical of cysteine-rich peptides.

Sample Preparation & Conditions
For peptides of this size (<5 kDa), homonuclear 2D NMR is the gold standard.

Solvent System: 90%

/ 10%

is used to observe amide protons (

) essential for sequential assignment. A 100%

sample is prepared separately to identify non-exchangeable protons and verify

resonances.

pH Optimization: The sample is typically buffered at acidic pH (pH 3.0–5.0).
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Reasoning: Acidic conditions slow the exchange rate of amide protons with the solvent,

sharpening the signals and allowing for the detection of hydrogen bonds involved in

secondary structure (e.g.,

-sheets).

Data Acquisition Strategy
The structural calculation depends on three primary experiments:

TOCSY (Total Correlation Spectroscopy):

Function: Identifies spin systems.[3] It correlates all protons within a single amino acid

residue via through-bond scalar coupling.

Application: Used to group resonances (

, etc.) to specific residues (e.g., identifying the AMX spin system of the six Cysteine
residues).

NOESY (Nuclear Overhauser Effect Spectroscopy):

Function: Identifies through-space interactions (<5 Å).

Application:

Sequential Assignment: Correlating residue

to

via

cross-peaks.

Distance Constraints: The intensity of NOE cross-peaks is proportional to

, providing the distance restraints for structure calculation.

COSY/DQF-COSY:
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Function: Detects direct 3-bond couplings (

).

Application: Used to calculate dihedral angles (

), distinguishing between

-helical and

-sheet conformations.

Visualization of the Workflow
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Figure 1: The iterative NMR structure determination workflow, moving from raw spectral data to

the refined 3D model.

Structural Analysis: The ICK Motif[1]
The defining feature of Agelenin is the Inhibitor Cystine Knot (ICK).[1] This topological element

is evolutionary optimized for stability in spider venoms, resisting proteases and thermal

denaturation.

Disulfide Topology
The "knot" is formed by an embedded ring of two disulfide bridges (

and

) penetrated by a third disulfide bridge (

).

Bridge 1: Cys3 — Cys19 (Forms part of the ring)

Bridge 2: Cys10 — Cys24 (Forms part of the ring)

Bridge 3: Cys18 — Cys34 (Penetrates the ring)

This specific connectivity (1-4, 2-5, 3-6) forces the peptide into a compact core, constraining

the backbone and reducing entropy, which enhances the binding affinity to the target channel.

Secondary Structure Elements
The NMR data (specifically long-range NOEs between backbone protons) confirms a triple-

stranded antiparallel

-sheet:

Strand 1: Residues ~6-9

Strand 2: Residues ~19-23

Strand 3: Residues ~30-34
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-Turns: Four distinct

-turns connect these strands, allowing the chain to fold back upon itself.

Topological Diagram

Cys3
Cys19

S-S

Phe9 Cys10 Cys18

Cys24
S-S Cys34

S-S (Knot)

Ser28 Arg33

Click to download full resolution via product page

Figure 2: Schematic of the Disulfide Connectivity and Pharmacophore positioning. The C18-

C34 bond penetrates the macrocycle formed by the other two bridges.

Structure-Activity Relationship (SAR)
The 3D structure explains the biological specificity of Agelenin. By comparing the surface

topography of Agelenin with other toxins (like

-atracotoxin-Hv1a), researchers identified a conserved "functional triad."

The Pharmacophore Triad
Three residues project from the rigid ICK scaffold to interact with the insect voltage-gated

calcium channel:

Phe9: Located on loop 2, providing hydrophobic interaction.

Ser28: Located on loop 4, offering hydrogen bonding capability.

Arg33: Located on the C-terminal

-strand, providing a critical positive charge.
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Mechanism: This spatial arrangement mimics the binding interface of

-atracotoxin-Hv1a, suggesting a convergent evolutionary strategy for targeting insect calcium
channels. The rigidity of the ICK motif ensures that these residues are held in the precise
orientation required for high-affinity binding, minimizing the entropic cost of binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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